molecular formula C13H9ClN6 B15234020 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile

4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile

Cat. No.: B15234020
M. Wt: 284.70 g/mol
InChI Key: BWBHNINYGZARPB-UHFFFAOYSA-N
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Description

4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H9ClN6 It is characterized by the presence of a purine ring system substituted with an amino group, a chlorine atom, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile typically involves the reaction of 6-amino-2-chloropurine with a suitable benzonitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The nitrile group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents like hydrogen peroxide or nitric acid can be used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted purines with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

    Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.

Scientific Research Applications

4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The purine ring system allows it to bind to nucleic acids and proteins, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its effects on cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: Similar in structure but lacks the benzonitrile moiety.

    6-Amino-2-chloropurine-9-acetic acid: Contains an acetic acid group instead of the benzonitrile moiety.

    4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)cyclopentene: Contains a cyclopentene ring instead of the benzonitrile moiety.

Uniqueness

4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is unique due to the presence of both the purine ring system and the benzonitrile moiety

Properties

Molecular Formula

C13H9ClN6

Molecular Weight

284.70 g/mol

IUPAC Name

4-[(6-amino-2-chloropurin-9-yl)methyl]benzonitrile

InChI

InChI=1S/C13H9ClN6/c14-13-18-11(16)10-12(19-13)20(7-17-10)6-9-3-1-8(5-15)2-4-9/h1-4,7H,6H2,(H2,16,18,19)

InChI Key

BWBHNINYGZARPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(N=C(N=C32)Cl)N)C#N

Origin of Product

United States

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